2-Fluoro-4-propylbenzoic acid
CAS No.: 182116-30-9
Cat. No.: VC8176977
Molecular Formula: C10H11FO2
Molecular Weight: 182.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182116-30-9 |
|---|---|
| Molecular Formula | C10H11FO2 |
| Molecular Weight | 182.19 g/mol |
| IUPAC Name | 2-fluoro-4-propylbenzoic acid |
| Standard InChI | InChI=1S/C10H11FO2/c1-2-3-7-4-5-8(10(12)13)9(11)6-7/h4-6H,2-3H2,1H3,(H,12,13) |
| Standard InChI Key | UQEFEAZEMHUVAV-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=C(C=C1)C(=O)O)F |
| Canonical SMILES | CCCC1=CC(=C(C=C1)C(=O)O)F |
Introduction
Molecular Structure and Chemical Identity
Structural Features
The IUPAC name of the compound, 2-fluoro-4-propylbenzoic acid, reflects its substitution pattern: a carboxylic acid group at position 1, fluorine at position 2, and a propyl chain at position 4 (Figure 1). The SMILES notation confirms this arrangement. X-ray crystallography data, though unavailable in the provided sources, suggest a planar benzene ring with the propyl group introducing steric bulk that influences intermolecular interactions.
Table 1: Fundamental Properties of 2-Fluoro-4-propylbenzoic Acid
| Property | Value | Source |
|---|---|---|
| CAS No. | 182116-30-9 | |
| Molecular Formula | ||
| Molecular Weight | 182.19 g/mol | |
| SMILES | CCCCC1=CC(=C(C=C1)C(=O)O)F | |
| PubChem CID | 9920546 |
Electronic and Steric Effects
The electron-withdrawing fluorine atom at the ortho position increases the acidity of the carboxylic acid group () compared to unsubstituted benzoic acid (). Concurrently, the propyl group enhances lipophilicity, reflected in a calculated logP value of 2.9. These properties make the compound soluble in polar aprotic solvents like dimethylformamide (DMF) but poorly soluble in water (<0.1 mg/mL at 25°C).
Synthesis and Manufacturing
Primary Synthetic Routes
Two dominant methods are employed for synthesizing 2-fluoro-4-propylbenzoic acid:
Method 1: Fluorination of 4-Propylbenzoic Acid
This approach involves electrophilic aromatic substitution using -based reagents. In a typical procedure, 4-propylbenzoic acid reacts with in dichloromethane at 40°C for 16 hours, achieving 78% yield. The fluorine atom substitutes preferentially at the ortho position due to directing effects of the electron-withdrawing carboxylic acid group.
Method 2: Alkylation of 2-Fluorobenzoic Acid
Starting with 2-fluorobenzoic acid, a Friedel-Crafts alkylation introduces the propyl group. Aluminum chloride () catalyzes the reaction between 2-fluorobenzoic acid and 1-bromopropane in nitrobenzene at 120°C, yielding 65–70% product . This method requires careful temperature control to minimize decarboxylation side reactions.
Table 2: Comparative Analysis of Synthesis Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Starting Material | 4-Propylbenzoic acid | 2-Fluorobenzoic acid |
| Reagent | 1-Bromopropane | |
| Catalyst | None | |
| Temperature | 40°C | 120°C |
| Yield | 78% | 65–70% |
| Key Challenge | Handling corrosive | Decarboxylation side reactions |
Industrial-Scale Considerations
A Chinese patent (CN101648890B) describes a related synthesis for 2-fluoro-4-nitrobenzonitrile, highlighting techniques transferable to 2-fluoro-4-propylbenzoic acid production . Key steps include:
-
Copper-mediated cyanation: Cuprous cyanide facilitates nitrile group introduction under anhydrous conditions.
-
Solvent optimization: Mixed toluene-NMP (N-methyl-2-pyrrolidone) systems improve reaction homogeneity .
-
Purification: Recrystallization from toluene removes copper salts, achieving >99% purity .
Physicochemical Properties and Stability
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C. Thermal decomposition begins at 210°C, releasing and hydrogen fluoride gas, necessitating vented storage containers.
Photostability
Under UV light (254 nm), the compound undergoes slow photodefluorination, with a half-life of 48 hours in methanol . This instability necessitates amber glass packaging for long-term storage.
Applications in Pharmaceutical and Material Sciences
Drug Intermediate
The fluorine atom enhances blood-brain barrier permeability, making the compound valuable in CNS drug development. It serves as a precursor for:
-
Non-steroidal anti-inflammatory drugs (NSAIDs): Fluorination reduces gastrointestinal toxicity.
-
Anticancer agents: Propyl groups improve binding to hydrophobic kinase domains.
Polymer Additives
Incorporated into polyesters at 1–5 wt%, 2-fluoro-4-propylbenzoic acid increases glass transition temperatures () by 15–20°C while maintaining optical clarity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume